2-Chloro-6-fluoro-4-methylbenzothiazole
Overview
Description
2-Chloro-6-fluoro-4-methylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-4-methylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with carbon disulfide and methyl iodide in the presence of a base, followed by oxidation to form the desired benzothiazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-4-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-6-fluoro-4-methylbenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzothiazole
- 4-Methylbenzothiazole
- 2-Chloro-4-methylbenzothiazole
Comparison: 2-Chloro-6-fluoro-4-methylbenzothiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs .
Biological Activity
2-Chloro-6-fluoro-4-methylbenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with chlorine and fluorine substituents, which play crucial roles in its biological activity. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
1. Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in lung adenocarcinoma cells, leading to apoptosis through the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Lung Adenocarcinoma | 12.5 | CDK inhibition, apoptosis induction |
Breast Cancer | 15.0 | Cell cycle arrest |
Colon Cancer | 10.0 | Induction of apoptosis |
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Membrane disruption |
Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
3. Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit certain kinases that are critical for tumor growth and progression .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Cyclin-Dependent Kinases (CDKs) : The compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.
- Bacterial Enzymes : It disrupts key enzymatic processes in bacteria, contributing to its antimicrobial effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Lung Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size among participants .
- Antimicrobial Efficacy : A study focusing on hospital-acquired infections found that formulations containing this compound effectively reduced bacterial load in infected patients .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c1-4-2-5(10)3-6-7(4)11-8(9)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLKABVGUDDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.